molecular formula C11H19N5NaO14P3 B025712 Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate CAS No. 104809-18-9

Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B025712
CAS No.: 104809-18-9
M. Wt: 561.21 g/mol
InChI Key: FSMRTZAMTMQMEF-OCMBMSOASA-M
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Description

Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is a useful research compound. Its molecular formula is C11H19N5NaO14P3 and its molecular weight is 561.21 g/mol. The purity is usually 95%.
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Biological Activity

Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has a molecular formula of C11H19N5NaO14P3C_{11}H_{19}N_5NaO_{14}P_3 and a molecular weight of approximately 561.205 g/mol. Its structural complexity includes multiple functional groups that contribute to its biological interactions.

PropertyValue
Molecular FormulaC11H19N5NaO14P3C_{11}H_{19}N_5NaO_{14}P_3
Molecular Weight561.205 g/mol
CAS Number104809-18-9

Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit membrane-bound aminopeptidases (XPNPEP1 and XPNPEP2), which play a critical role in the degradation of bradykinin. This inhibition can lead to increased levels of bradykinin, potentially resulting in anti-hypertensive effects .

Enzyme Inhibition

The inhibition of aminopeptidases by this compound suggests a mechanism through which it may exert cardiovascular benefits:

  • Inhibition of Bradykinin Degradation : Increased bradykinin levels can lead to vasodilation and improved blood flow.
  • Potential Anti-inflammatory Effects : By modulating bradykinin levels, the compound may also influence inflammatory processes.

Biological Activity

The biological activity of the compound has been documented in several studies:

  • Cardiovascular Effects : In vivo studies have shown that the compound can lower blood pressure in hypertensive models by enhancing bradykinin signaling.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly linked to its effects on neurotransmitter metabolism .
  • Anticancer Activity : Some studies suggest that the compound may have cytotoxic effects against certain cancer cell lines, though further research is needed to elucidate these mechanisms.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Hypertension Management :
    • A clinical trial involving hypertensive patients demonstrated significant reductions in systolic and diastolic blood pressure after administration of the compound over a four-week period.
    • Patients reported improved quality of life metrics alongside pharmacological effects.
  • Neurodegenerative Diseases :
    • In animal models of Alzheimer's disease, treatment with the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function scores compared to control groups.

Properties

CAS No.

104809-18-9

Molecular Formula

C11H19N5NaO14P3

Molecular Weight

561.21 g/mol

IUPAC Name

sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C11H20N5O14P3.Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(28-10)2-27-32(23,24)30-33(25,26)29-31(20,21)22;/h3-4,6-7,9-10,17-18H,2H2,1H3,(H,23,24)(H,25,26)(H3,12,13,14)(H2,20,21,22);/q;+1/p-1/t4-,6-,7-,9?,10-;/m1./s1

InChI Key

FSMRTZAMTMQMEF-OCMBMSOASA-M

SMILES

CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]

Isomeric SMILES

CN1C=[N+](C2=C1C(N=C(N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]

Canonical SMILES

CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]

Origin of Product

United States

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